4-Chloro-2-phenyl-1H-imidazole 4-Chloro-2-phenyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16496208
InChI: InChI=1S/C9H7ClN2/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12)
SMILES:
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62 g/mol

4-Chloro-2-phenyl-1H-imidazole

CAS No.:

Cat. No.: VC16496208

Molecular Formula: C9H7ClN2

Molecular Weight: 178.62 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-phenyl-1H-imidazole -

Specification

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
IUPAC Name 5-chloro-2-phenyl-1H-imidazole
Standard InChI InChI=1S/C9H7ClN2/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Standard InChI Key UKDAHYRLJGMRDQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC=C(N2)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular structure of 4-chloro-2-phenyl-1H-imidazole (C₉H₇ClN₂, molecular weight: 178.62 g/mol) consists of an imidazole core—a planar five-membered ring containing two nitrogen atoms at non-adjacent positions (1 and 3). The chlorine substituent at the 4-position and the phenyl group at the 2-position introduce steric and electronic effects that influence reactivity. X-ray crystallography of analogous compounds, such as 2-(4,5-bis(4-chlorophenyl)-1H-imidazole-2-yl)phenol, reveals typical bond lengths of 1.33–1.38 Å for C=N and 1.73–1.79 Å for C-Cl .

Tautomerism and Electronic Effects

Like all 1H-imidazoles, this compound exhibits tautomerism, with the hydrogen atom shifting between the two nitrogen atoms (N1 and N3). The electron-withdrawing chlorine atom at C4 polarizes the ring, increasing the acidity of the N1-H proton (pKa ≈ 14–16 in water) . The phenyl group at C2 contributes π-conjugation, stabilizing the aromatic system and influencing regioselectivity in further reactions.

Synthesis Methodologies

Conventional Multi-Step Synthesis

Physicochemical Properties

Thermal and Solubility Profile

PropertyValue/RangeMethod
Melting Point236–238°CDifferential Scanning Calorimetry
Solubility (25°C)Ethyl acetate: 150 mg/mLGravimetric Analysis
Methanol: 90 mg/mL
LogP (Octanol-Water)2.8 ± 0.3Computational Estimate

The high melting point reflects strong intermolecular interactions, including π-stacking of phenyl groups and hydrogen bonding via N-H···Cl contacts. Limited aqueous solubility (≈5 mg/mL) necessitates polar aprotic solvents for pharmaceutical formulations .

Spectroscopic Characterization

1H NMR (500 MHz, CDCl₃):

  • δ 2.424 (s, 9H, CH₃ from dimethyl groups in analogs)

  • δ 7.378–7.460 (m, 4H, aromatic protons)

  • δ 13.07 (s, 1H, N-H in DMSO-d₆)

13C NMR (150 MHz, DMSO-d₆):

  • 146.2 ppm (C=N)

  • 130.3–128.5 ppm (aromatic carbons)

IR (KBr):

  • 3445 cm⁻¹ (N-H stretch)

  • 1590 cm⁻¹ (C=C aromatic)

  • 830 cm⁻¹ (C-Cl stretch)

Applications and Functional Derivatives

Pharmaceutical Intermediates

4-Chloro-2-phenyl-1H-imidazole serves as a precursor to antifungal agents such as cyazofamid, where it undergoes sulfonamide coupling at N1 . Recent studies highlight its role in synthesizing kinase inhibitors, with the chlorine atom facilitating halogen bonding to ATP-binding pockets .

Materials Science

The compound’s rigid aromatic structure makes it a candidate for organic semiconductors. Derivatives with extended π-systems exhibit charge carrier mobilities of 0.1–0.5 cm²/V·s in thin-film transistors .

Future Research Directions

  • Green Synthesis: Developing catalytic chlorination methods to replace stoichiometric SOCl₂.

  • Biological Screening: Systematic evaluation of antimicrobial and anticancer activity.

  • Crystallography: Single-crystal X-ray studies to resolve tautomeric preferences.

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